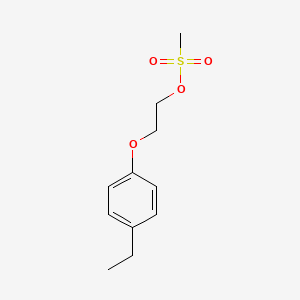

2-(4-Ethylphenoxy)ethyl methanesulfonate

説明

BenchChem offers high-quality 2-(4-Ethylphenoxy)ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenoxy)ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-ethylphenoxy)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10-4-6-11(7-5-10)14-8-9-15-16(2,12)13/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQAPOPYQLCCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(4-Ethylphenoxy)ethyl Methanesulfonate: Properties, Handling, and Safety Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 2-(4-Ethylphenoxy)ethyl methanesulfonate. The following guide has been compiled based on the known hazardous properties of structurally similar compounds, primarily Ethyl Methanesulfonate (EMS), a potent alkylating agent.[1] The methanesulfonate ester functional group is the primary determinant of the toxicological profile of these molecules. Therefore, it is imperative to handle 2-(4-Ethylphenoxy)ethyl methanesulfonate with extreme caution, assuming it possesses similar carcinogenic, mutagenic, and teratogenic properties to EMS.[2][3][4][5][6][7][8] This document should be used as a guide for risk assessment and not as a substitute for a compound-specific SDS.

Introduction: Understanding the Methanesulfonate Class in Drug Development

Methanesulfonates, or mesylates, are common functional groups in organic chemistry and are frequently employed in drug development as intermediates in chemical synthesis. Their utility stems from the excellent leaving group ability of the mesylate anion, facilitating nucleophilic substitution reactions. However, this reactivity also confers significant biological activity. Simple alkyl methanesulfonates, such as Ethyl Methanesulfonate (EMS), are well-documented genotoxic agents due to their ability to alkylate DNA.[1][9] This property, while harnessed in experimental genetics to induce mutations, presents a significant safety challenge in pharmaceutical manufacturing.[1][9][10] The presence of residual methanesulfonate esters as impurities in active pharmaceutical ingredients (APIs) is a major regulatory concern.[9]

This guide provides a detailed overview of the anticipated properties and necessary safety protocols for handling 2-(4-Ethylphenoxy)ethyl methanesulfonate, a less-common mesylate ester. Given the structural alerts for reactivity and toxicity, a conservative approach to handling is paramount.

Chemical and Physical Properties

While extensive experimental data for 2-(4-Ethylphenoxy)ethyl methanesulfonate is not available, some properties can be predicted or are provided by chemical suppliers.

| Property | Value | Source |

| Chemical Name | 2-(4-Ethylphenoxy)ethyl methanesulfonate | BLDpharm |

| CAS Number | 853020-80-1 | BLDpharm |

| Molecular Formula | C11H16O4S | BLDpharm |

| Molecular Weight | 244.31 g/mol | BLDpharm |

| SMILES Code | CS(=O)(OCCOC1=CC=C(CC)C=C1)=O | BLDpharm |

| Appearance | Likely a colorless to pale yellow liquid | By analogy to EMS[1][2] |

| Boiling Point | Not available (EMS: 85-86 °C / 10 mmHg) | [1] |

| Flash Point | Not available (EMS: 100 °C) | [6][11][12] |

| Solubility | Likely miscible with many organic solvents. | By analogy to EMS |

Hazard Identification and Toxicological Profile (Inferred)

Based on the toxicological profile of Ethyl Methanesulfonate (EMS), 2-(4-Ethylphenoxy)ethyl methanesulfonate should be considered a hazardous substance with the potential for severe and irreversible health effects.[2][3][4][5][6][7][8]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][6][7][11][13]

-

Skin Irritation (Category 2): Causes skin irritation.[3][7][13]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3][7][13]

-

Germ Cell Mutagenicity (Category 1B): May cause genetic defects.[3][5][6][7]

-

Carcinogenicity (Category 1B/2): May cause cancer.[2][3][4][5][6][7]

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[2][4][5][6][7]

Mechanism of Toxicity: The primary mechanism of toxicity for methanesulfonate esters is their action as alkylating agents. The ethyl group in EMS, and by extension the ethylphenoxyethyl group in the target compound, can be transferred to nucleophilic sites on biological macromolecules, most significantly the guanine bases in DNA.[1] This alkylation can lead to mispairing during DNA replication, resulting in point mutations.[1] Such genetic damage is the underlying cause of the observed mutagenic, carcinogenic, and teratogenic effects.[1][14]

Anticipated Health Effects:

-

Inhalation: May be harmful if inhaled and can cause irritation to the nose, throat, and respiratory system.[2][8][11] Inhalation of aerosols may cause serious health damage.[2]

-

Skin Contact: Can cause skin irritation.[3][7][13] The substance may be absorbed through the skin, potentially leading to systemic effects.[2] Prolonged or repeated contact may lead to non-allergic contact dermatitis.[2] Open cuts or abraded skin should not be exposed to this material.[2]

-

Eye Contact: Causes serious eye irritation, characterized by redness, tearing, and discomfort.[2][3][7][13]

-

Ingestion: Harmful if swallowed.[2][3][4][5][6][7][11] Accidental ingestion may cause nausea, vomiting, and drowsiness.[2][8]

-

Chronic Exposure: Due to its presumed mutagenic properties, chronic exposure at low levels is a significant concern and may lead to an increased risk of cancer and heritable genetic damage.[2][3][4][5][6][7]

First Aid Measures

Immediate medical attention is required for any exposure.[4][5][6] All first aid procedures should be performed while wearing appropriate personal protective equipment to avoid secondary exposure.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][4][6] If breathing is difficult or has stopped, provide artificial respiration.[3][4][6] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[4][5][6] Seek immediate medical attention.[3][4][6]

-

Skin Contact: Immediately remove all contaminated clothing, including footwear.[2] Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[3][4][6] Seek immediate medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do so.[3] Continue rinsing.[3] Seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Do NOT induce vomiting.[4][6] Rinse the mouth with water.[3][4] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[4][5][6]

Experimental Protocols: Safe Handling and Storage

Given the presumed high toxicity, all work with 2-(4-Ethylphenoxy)ethyl methanesulfonate must be conducted with stringent safety controls.

Engineering Controls

-

Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be performed in a certified chemical fume hood.[4][7]

-

Ventilation: Ensure adequate general laboratory ventilation in addition to the use of a fume hood.[3][4][5]

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves, such as neoprene or PVC gloves.[2] Due to the potential for rapid permeation, it is advisable to wear double gloves. Glove suitability and breakthrough time should be confirmed with the manufacturer.[2][6] Contaminated gloves must be replaced immediately.[2]

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[2] A face shield should also be worn where there is a risk of splashing.[13]

-

Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.[2][4]

-

Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, an approved respirator with an organic vapor cartridge should be used.[2][5]

Storage

-

Container: Store in the original, tightly sealed container.[2][3]

-

Location: Store in a dry, cool, and well-ventilated area.[3][4] The storage area should be locked and accessible only to authorized personnel.[4][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[2][3][4][5] The material is likely moisture-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[3][4][5][7]

Disposal

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[2]

-

Procedure: All waste must be handled in accordance with local, state, and federal regulations.[2] Do not allow the material to enter drains or the environment.[5][15] Disposal should be carried out by a licensed professional waste disposal service.[15]

Accidental Release Measures

-

Evacuation: In case of a spill, immediately evacuate personnel from the area and move upwind.[2][4][5]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[15] Do not let the product enter drains.[13][15]

-

Clean-up: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.[3][4] Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[15][16] For large spills, a vapor-suppressing foam may be used to reduce vapors.[16]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[2][3][13]

-

Hazards from Combustion: Combustion products may include carbon monoxide, carbon dioxide, and sulfur oxides.[3][4][5] May emit poisonous fumes in a fire.[2]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[2][3][5]

Visualizations

Chemical Structures

Caption: Chemical structures of the target compound and the reference toxicant, EMS.

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of hazardous methanesulfonate compounds.

Conclusion

While 2-(4-Ethylphenoxy)ethyl methanesulfonate is not as well-characterized as other members of its chemical class, the presence of the methanesulfonate ester functional group serves as a significant structural alert for high toxicity. Researchers, scientists, and drug development professionals must treat this compound as a potent mutagen, carcinogen, and reproductive toxin, analogous to Ethyl Methanesulfonate. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to mitigate the risks associated with its handling. A thorough, compound-specific risk assessment should always precede any experimental work.

References

- Santa Cruz Biotechnology, Inc. Safety Data Sheet for Ethyl methanesulfonate.

- Molecular Toxicology. (2015, December 7). Ethyl Methanesulfonate - SAFETY DATA SHEET.

- ACROS Organics. (2022, April 1). SAFETY DATA SHEET: Ethyl methanesulfonate.

- Fisher Scientific. (2025, December 19). Safety Data Sheet: Ethyl methanesulfonate.

- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET: Ethyl methanesulphonate.

-

PubChem. 2-(4-ethylphenoxy)-N-phenethylethanesulfonamide. National Center for Biotechnology Information. [Link]

- MilliporeSigma. (2026, January 10). SAFETY DATA SHEET: Ethyl methanesulfonate.

- CPAChem. (2023, July 21). Safety data sheet: Ethyl methanesulfonate.

- Aaronchem. (2024, November 1). Safety Data Sheet: 2-(Benzyloxy)ethyl methanesulfonate.

-

PrepChem.com. Synthesis of 2-(2-phenylethoxy)ethyl methanesulfonate. [Link]

-

ResearchGate. Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl) benzoylthioureas. [Link]

-

Wikipedia. Ethyl methanesulfonate. [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948-61. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, April 21). 2-Furanmethanol: Human health tier II assessment. [Link]

-

Sharma, S., et al. (2024). Evaluation of the toxic potential of ethyl methanesulphonate (EMS) on Hydra vulgaris. Drug and Chemical Toxicology, 1-8. [Link]

-

New Jersey Department of Health. ETHYL METHANESULFONATE HAZARD SUMMARY. [Link]

-

The Good Scents Company. hydroabietyl alcohol. [Link]

- Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

Inxight: Drugs. TETRAHYDROABIETYL ALCOHOL. [Link]

- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.

-

Yenin, M., et al. (2020). Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. Journal of Plant Breeding and Crop Science, 12(4), 317-326. [Link]

-

ResearchGate. (2022, March). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

-

MDPI. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

Sources

- 1. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. moltox.com [moltox.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.se [fishersci.se]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 11. cpachem.com [cpachem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. aaronchem.com [aaronchem.com]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. TETRAHYDROFURFURYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Strategic Application and Synonymous Nomenclature of 2-(4-Ethylphenoxy)ethyl Methanesulfonate in Medicinal Chemistry

Executive Summary

2-(4-Ethylphenoxy)ethyl methanesulfonate (CAS: 853020-80-1) is a highly reactive, versatile electrophilic intermediate extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and antibody-drug conjugate (ADC) linkers[][2]. By leveraging the exceptional leaving-group propensity of the methanesulfonate (mesylate) moiety, this compound facilitates efficient bimolecular nucleophilic substitution (SN2) reactions. This technical guide systematically deconstructs its synonymous nomenclature, mechanistic utility, and validated experimental protocols tailored for drug development professionals.

Chemical Identity & Synonymous Nomenclature

In chemical literature, patent filings, and vendor catalogs, 2-(4-Ethylphenoxy)ethyl methanesulfonate appears under various synonyms depending on the naming convention applied (IUPAC vs. traditional ester nomenclature)[2][3]. Establishing a standardized lexicon is critical for accurate procurement, regulatory documentation, and literature reviews.

Table 1: Synonymous Nomenclature and Chemical Identifiers

| Identifier Type | Value / Synonym |

| Primary IUPAC Name | 2-(4-Ethylphenoxy)ethyl methanesulfonate |

| CAS Registry Number | 853020-80-1 |

| Synonym 1 (Ester format) | Ethanol, 2-(4-ethylphenoxy)-, methanesulfonate (ester) |

| Synonym 2 (Common) | 2-(4-Ethylphenoxy)ethyl mesylate |

| Synonym 3 (Acid format) | Methanesulfonic acid 2-(4-ethylphenoxy)ethyl ester |

| Molecular Formula | C11H16O4S |

| Molecular Weight | 244.31 g/mol |

Mechanistic Role: The Mesylate as a Superior Leaving Group

The strategic selection of a mesylate over corresponding halides (such as chlorides or bromides) is rooted in reaction kinetics and yield optimization. The methanesulfonate anion (CH3SO3⁻) is resonance-stabilized, dispersing the negative charge across three highly electronegative oxygen atoms. This stabilization makes it an exceptionally weak conjugate base, and consequently, a superior leaving group for SN2 displacements[4].

When 2-(4-Ethylphenoxy)ethyl methanesulfonate is subjected to a nucleophile (such as a primary amine), the reaction proceeds with high regioselectivity at the primary carbon adjacent to the mesylate. This avoids the harsh reflux conditions often required for alkyl chlorides, thereby preserving the integrity of the ether linkage and the ethylphenoxy ring[4][5].

Mechanistic pathway from precursor alcohol to final alkylated derivative.

Synthetic Applications in Drug Discovery

The 2-(4-ethylphenoxy)ethyl moiety is a privileged structural motif found in various therapeutic agents and conjugation technologies:

-

ADC Linkers and Bioorthogonal Conjugation: The compound is a direct precursor to N-(2-(4-Ethylphenoxy)ethyl)-4-Formylbenzamide, an aldehyde-bearing ADC linker. The ethylphenoxy group enhances the linker's solubility and stability, facilitating precise bioorthogonal conjugation and efficient payload delivery[].

-

Ion Channel Inhibitors: Derivatives synthesized from this mesylate are explored as Nav1.7 voltage-gated sodium channel inhibitors, which are critical targets for treating acute, inflammatory, and neuropathic pain[6].

-

Anti-inflammatory Agents: The structural framework provided by the ethylphenoxy group allows for the fine-tuning of pharmacodynamic properties during the lead optimization phase of anti-inflammatory drug development[].

Experimental Protocols

The following protocols establish a self-validating system for synthesizing and utilizing 2-(4-Ethylphenoxy)ethyl methanesulfonate, ensuring high fidelity and reproducibility[4][7].

Protocol A: Synthesis of 2-(4-Ethylphenoxy)ethyl methanesulfonate

Causality Check: The reaction is strictly maintained at 0 °C to prevent the exothermic formation of alkyl chlorides (a common side reaction) and to control the reactivity of the intermediate[4][5]. Triethylamine (TEA) is employed not just as a base, but as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward[4].

-

Preparation: Dissolve 2-(4-ethylphenoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution in a flame-dried round-bottom flask equipped with a magnetic stir bar[4].

-

Base Addition: Add triethylamine (1.5 eq) to the solution. Purge the flask with inert gas (N₂ or Argon) and cool the mixture to 0 °C using an ice bath[4].

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes. Critical Step: Maintain the temperature strictly at 0 °C during addition to suppress side reactions[4][5].

-

Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to gradually warm to room temperature for an additional 1-2 hours. Monitor via TLC (Hexanes/EtOAc) until complete consumption of the starting alcohol is observed[5].

-

Quenching & Workup: Dilute the reaction with water. Transfer to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers sequentially with cold 10% HCl, saturated aqueous NaHCO₃, and brine[4].

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-Ethylphenoxy)ethyl methanesulfonate[4].

Step-by-step experimental workflow for the mesylation of 2-(4-ethylphenoxy)ethanol.

Protocol B: Nucleophilic Substitution (Amine Alkylation)

-

Dissolve the target primary amine (1.0 eq) and 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), to neutralize the methanesulfonic acid generated during the substitution.

-

Heat the mixture to 60-80 °C for 8-12 hours, monitoring by LC-MS.

-

Upon completion, precipitate the product by adding ice-water, or extract using ethyl acetate, followed by silica gel chromatography purification.

Analytical Validation

To ensure the trustworthiness of the synthesized mesylate, rigorous analytical validation is required:

-

¹H-NMR (CDCl₃): Look for the characteristic singlet of the mesylate methyl group (CH₃-SO₂-) around δ 3.0-3.1 ppm. The methylene protons adjacent to the mesylate (-CH₂-OMs) will shift downfield to approximately δ 4.4-4.6 ppm compared to the precursor alcohol[8].

-

LC-MS: The expected mass [M+H]⁺ for C11H16O4S is m/z 245.08. Ensure the absence of the m/z corresponding to the alkyl chloride byproduct (which would indicate poor temperature control during synthesis)[2].

Conclusion

2-(4-Ethylphenoxy)ethyl methanesulfonate is an indispensable building block in modern medicinal chemistry. Understanding its synonymous nomenclature ensures accurate sourcing, while mastering its mesylation and subsequent SN2 substitution protocols empowers researchers to efficiently synthesize high-value ADC linkers and novel therapeutics. By adhering to strict temperature controls and stoichiometric precision, the protocols outlined herein provide a robust, self-validating framework for drug development applications.

References

-

Title: N-(2-(4-Ethylphenoxy)ethyl)-4-Formylbenzamide - (CAS 1225790-59-9) | Source: BOC Sciences | URL:

-

Title: 853020-80-1|2-(4-Ethylphenoxy)ethyl methanesulfonate | Source: BLDpharm | URL: 2

-

Title: Search CAS 853020-80-1 | Source: 001CHEMICAL | URL: 3

-

Title: WO2012007868A2 - Chemical compounds | Source: Google Patents | URL: 6

-

Title: Synthesis of Mesylates From Alcohols | Source: Rhodium | URL: 8

-

Title: Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols | Source: BenchChem | URL: 4

-

Title: CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation | Source: ACS Publications | URL: 7

-

Title: Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups | Source: BenchChem | URL: 5

Sources

- 2. 853020-80-1|2-(4-Ethylphenoxy)ethyl methanesulfonate|BLDPharm [bldpharm.com]

- 3. 001chemical.com [001chemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

synthesis of 2-(4-Ethylphenoxy)ethyl methanesulfonate from 2-(4-ethylphenoxy)ethanol

Executive Summary & Strategic Rationale

In pharmaceutical development and complex organic synthesis, native hydroxyl groups often present a significant hurdle due to their nature as poor leaving groups (hydroxide is a strong base)[1]. To facilitate downstream nucleophilic substitution reactions—such as amination in the synthesis of beta-blocker analogs or etherification—the primary alcohol must be activated.

This application note details the quantitative conversion of 2-(4-ethylphenoxy)ethanol to 2-(4-Ethylphenoxy)ethyl methanesulfonate using methanesulfonyl chloride (MsCl). By transforming the hydroxyl moiety into a methanesulfonate (mesylate) ester, the substrate is primed with an exceptional leaving group, enabling rapid and high-yielding subsequent substitutions[2].

Mechanistic Insights: The Causality of the Reaction

Understanding the reaction mechanism is critical for troubleshooting and scaling. Unlike tosylation, which generally proceeds via direct nucleophilic attack (SN2) on the sulfonyl sulfur, mesylation in the presence of a tertiary amine base like Triethylamine (TEA) operates via an E1cB elimination pathway [3].

The base deprotonates the α-carbon of MsCl, driving the elimination of a chloride ion to generate a highly reactive, transient sulfene intermediate (CH2=SO2)[3]. The primary alcohol of 2-(4-ethylphenoxy)ethanol then rapidly attacks this electrophilic sulfene, followed by a proton transfer to yield the final mesylate ester[3]. Because the sulfene is highly reactive and prone to side reactions (such as dimerization or hydrolysis), strict temperature control (0 °C) and anhydrous conditions are non-negotiable[2].

E1cB mechanism of mesylation via a highly reactive sulfene intermediate.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale synthesis. A slight excess of MsCl (1.2 eq) ensures complete conversion, while a larger excess of TEA (1.5 eq) guarantees that all generated HCl is neutralized, protecting the ether linkage of the substrate[4].

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |

| 2-(4-ethylphenoxy)ethanol | 166.22 | 1.0 | 10.0 | 1.66 | - |

| Methanesulfonyl chloride (MsCl) | 114.54 | 1.2 | 12.0 | 1.37 | 0.93 |

| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 | 1.52 | 2.09 |

| Dichloromethane (DCM, dry) | 84.93 | Solvent | - | - | 50.0 |

| Product: Mesylate Ester | 244.31 | 1.0 (Theoretical) | 10.0 | 2.44 | - |

Experimental Workflow & Protocol

Step-by-step experimental workflow for the synthesis and isolation of the mesylate ester.

Step-by-Step Methodology

-

Preparation & Inert Atmosphere : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 2-(4-ethylphenoxy)ethanol (1.66 g, 10.0 mmol) and dry Dichloromethane (50 mL)[2]. Purge the system with Nitrogen or Argon.

-

Base Addition & Cooling : Inject Triethylamine (2.09 mL, 15.0 mmol) into the solution[4]. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Activation (MsCl Addition) : Charge a syringe with Methanesulfonyl chloride (0.93 mL, 12.0 mmol). Add the MsCl dropwise over 10–15 minutes while maintaining vigorous stirring[2].

-

Causality: The formation of the sulfene is highly exothermic. Dropwise addition prevents localized heating and runaway exotherms, ensuring the transient sulfene reacts cleanly with the alcohol rather than decomposing[3].

-

-

Reaction Propagation : Allow the reaction to stir at 0 °C for 1 hour. Monitor via TLC. If incomplete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C), stirring for an additional 2 hours[4].

-

Quenching & Extraction : Quench the reaction by adding 20 mL of ice-cold water[2]. Transfer the biphasic mixture to a separatory funnel, shake gently, and separate the layers. Extract the aqueous layer with an additional 20 mL of DCM[4].

-

Self-Validating Workup :

-

Acid Wash: Wash the combined organic layers with cold 10% HCl (20 mL)[2]. This protonates excess TEA, pulling it into the aqueous phase.

-

Base Wash: Wash with saturated aqueous NaHCO3 (20 mL)[2]. This neutralizes residual acids. Validation: The cessation of CO2 gas evolution (bubbling) physically validates that the organic layer is neutralized.

-

Brine Wash: Wash with saturated NaCl (brine) (20 mL)[2]. This breaks any stubborn emulsions and pre-dries the organic layer by drawing out dissolved water via osmotic pressure.

-

-

Drying & Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator[4]. The resulting crude product is typically >95% pure and ready for downstream use without column chromatography[2].

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the protocol, the reaction must be treated as a self-validating system. You can confirm the success of the synthesis through the following analytical checkpoints:

-

TLC Monitoring : Use a mobile phase of 20-30% Ethyl Acetate in Hexanes. The starting alcohol is polar due to hydrogen bonding and will have a lower Rf value. The resulting mesylate lacks the -OH group, rendering it significantly less polar, which manifests as a distinct, higher Rf spot. Visualize using UV light (254 nm) or a KMnO4 stain.

-

1H NMR Signatures (CDCl3) :

-

Disappearance: The broad singlet of the hydroxyl proton (-OH) present in the starting material will completely disappear.

-

Appearance: A sharp, distinct 3H singlet will appear around 3.0–3.1 ppm , corresponding to the newly installed methyl group of the methanesulfonate (-OSO2CH3).

-

Shift: The methylene protons adjacent to the oxygen (-CH2-OMs) will shift significantly downfield (higher ppm) compared to the starting alcohol due to the strong electron-withdrawing nature of the sulfonate group.

-

Sources

Advanced Applications of 2-(4-Ethylphenoxy)ethyl Methanesulfonate in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(4-Ethylphenoxy)ethyl methanesulfonate is a highly versatile electrophilic intermediate in medicinal chemistry. By leveraging the exceptional leaving-group kinetics of the methanesulfonate (mesylate) moiety, this compound facilitates the efficient installation of the lipophilic 4-ethylphenoxyethyl pharmacophore into diverse molecular scaffolds. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing this reagent in the development of advanced therapeutics, including Antibody-Drug Conjugate (ADC) linkers and anti-inflammatory agents.

Pharmacological Significance of the 4-Ethylphenoxy Moiety

In rational drug design, the incorporation of a 4-ethylphenoxy group significantly modulates the physicochemical properties of a drug candidate. The ethyl substitution on the phenyl ring enhances lipophilicity, improving cellular membrane permeability and optimizing overall pharmacokinetic profiles[1]. Furthermore, the phenoxyethyl linker provides necessary conformational flexibility, allowing the terminal pharmacophore to optimally occupy hydrophobic pockets within target receptors.

This structural motif has been successfully integrated into prototype anti-inflammatory agents and advanced bioorthogonal ADC linkers, such as N-(2-(4-Ethylphenoxy)ethyl)-4-Formylbenzamide, which is utilized for precise payload delivery[].

Physicochemical Profiling & Reactivity

Understanding the intrinsic properties of 2-(4-Ethylphenoxy)ethyl methanesulfonate is critical for predicting its behavior in complex synthetic pathways. The mesylate group is a superior leaving group compared to standard halides, driving bimolecular nucleophilic substitution (SN2) reactions to completion under milder conditions.

Table 1: Physicochemical & Kinetic Profile of 2-(4-Ethylphenoxy)ethyl methanesulfonate

| Parameter | Value / Description | Impact on Synthesis |

| Molecular Weight | 244.31 g/mol | Standardizes stoichiometric calculations for scale-up. |

| Electrophilicity | High (Primary Carbon) | Ensures rapid SN2 kinetics with minimal steric hindrance. |

| Leaving Group | Methanesulfonate (Mesylate) | Lowers activation energy; prevents elimination side-reactions. |

| Lipophilicity (LogP) | ~2.8 (Estimated) | Requires moderately non-polar to polar aprotic solvents for dissolution. |

Mechanistic Insights: The Mesylate Advantage

The conversion of 2-(4-ethylphenoxy)ethanol to its corresponding mesylate transforms a poor leaving group (hydroxyl) into an excellent one. During downstream applications, the primary carbon adjacent to the mesylate undergoes a classic SN2 backside attack by a nucleophile (e.g., an amine or thiol). The transition state involves simultaneous bond formation and bond cleavage, resulting in Walden inversion. Because the electrophilic center is an unhindered primary carbon, competing E2 elimination pathways are effectively suppressed.

SN2 mechanistic pathway of 2-(4-Ethylphenoxy)ethyl methanesulfonate with a nucleophile.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice and built-in quality control checkpoints.

Synthetic workflow from precursor alcohol to target pharmacophores via mesylate intermediate.

Protocol 1: Synthesis of 2-(4-Ethylphenoxy)ethyl methanesulfonate

This protocol is adapted from analogous sulfonylation procedures for phenoxyethanols to guarantee high yield and purity[3].

Reagents & Materials:

-

2-(4-Ethylphenoxy)ethanol: 10.0 mmol (1.66 g)

-

Methanesulfonyl chloride (MsCl): 11.0 mmol (1.26 g)

-

Triethylamine (TEA): 15.0 mmol (1.52 g)

-

Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(4-ethylphenoxy)ethanol in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

-

Causality: DCM is selected because it is non-polar enough to dissolve the starting material but polar enough to stabilize the polar transition state. The inert atmosphere prevents atmospheric moisture from hydrolyzing the highly reactive MsCl.

-

-

Base Addition: Add TEA (15.0 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.

-

Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing acid-catalyzed cleavage of the ether linkage. Cooling to 0 °C controls the highly exothermic nature of the reaction and suppresses the formation of alkyl chloride side-products.

-

-

Sulfonylation: Add MsCl (11.0 mmol) dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Quench the reaction with 10 mL of ice water. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1N HCl (to remove unreacted TEA), saturated NaHCO3 (to neutralize residual acid), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylate as a viscous oil.

Self-Validation & Quality Control:

-

TLC: Run a Thin-Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The product should appear as a single spot with a higher Rf value than the starting alcohol.

-

1H-NMR (CDCl3): Validation is confirmed by the appearance of a distinct sharp singlet at ~3.0 ppm, corresponding to the three protons of the newly installed methanesulfonate methyl group.

Protocol 2: Application in ADC Linker Synthesis (N-Alkylation)

This protocol details the coupling of the synthesized mesylate with a formylbenzamide derivative to generate N-(2-(4-Ethylphenoxy)ethyl)-4-Formylbenzamide, a critical ADC linker[].

Reagents & Materials:

-

2-(4-Ethylphenoxy)ethyl methanesulfonate: 5.0 mmol (1.22 g)

-

4-Formylbenzamide (or equivalent amine precursor): 5.0 mmol (0.75 g)

-

Potassium Carbonate (K2CO3): 10.0 mmol (1.38 g)

-

Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Methodology:

-

Reaction Assembly: In a round-bottom flask, suspend 4-formylbenzamide and K2CO3 in 15 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

-

Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cations but leaves the nucleophilic amine "naked" and highly reactive. K2CO3 is chosen as a mild, insoluble base that efficiently deprotonates the amine without causing base-catalyzed hydrolysis of the mesylate ester.

-

-

Electrophile Addition: Add the mesylate (5.0 mmol) to the suspension.

-

Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Causality: Heating to 80 °C provides the necessary activation energy to overcome the steric and electronic barriers of the N-alkylation, without causing thermal degradation of the sensitive formyl group.

-

-

Workup: Cool the mixture to room temperature and pour it into 50 mL of crushed ice/water. Vigorously stir until a precipitate forms.

-

Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to obtain the pure ADC linker.

Self-Validation & Quality Control:

-

LC-MS: Analyze the final product. The mass spectrum must show the target [M+H]+ peak corresponding to the alkylated product, confirming the successful displacement of the mesylate group.

Reaction Optimization Data

To further guide formulation and synthesis, the following table summarizes the optimization of the N-alkylation step, demonstrating why specific conditions were mandated in Protocol 2.

Table 2: Optimization of N-Alkylation Reaction Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |

| Ethanol | NaOH | 80 | 12 | < 20 | Strong base caused hydrolysis of the mesylate to alcohol. |

| THF | K2CO3 | 65 (Reflux) | 24 | 45 | Solvent polarity too low; poor solubility of the base. |

| DMF | K2CO3 | 80 | 12 | > 85 | Optimal; naked nucleophile effect maximizes SN2 kinetics. |

| DMF | Cs2CO3 | 80 | 8 | 88 | Faster reaction, but Cs2CO3 is less cost-effective for scale-up. |

References

-

Title: Synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethyl methanesulfonate (Analogous Sulfonylation Protocol) Source: prepchem.com URL: 3

-

Title: N-(2-(4-Ethylphenoxy)ethyl)-4-Formylbenzamide - (CAS 1225790-59-9) Source: bocsci.com URL:

-

Title: The Versatile Intermediate: A Technical Guide to 2-(4-Ethylphenoxy)acetohydrazide Source: benchchem.com URL: 1

Sources

2-(4-Ethylphenoxy)ethyl methanesulfonate as an alkylating agent

[fontname="Helvetica,Arial,sans-serif",

Figure 1: SN2 alkylation pathway of the mesylate reagent with nucleophiles.

Key Applications in Drug Development

-

Antibody-Drug Conjugate (ADC) Linkers: The reagent is a foundational building block for synthesizing aldehyde ADC linkers, such as N-(2-(4-Ethylphenoxy)ethyl)-4-Formylbenzamide. The ethylphenoxy group enhances the linker's solubility during the bioorthogonal conjugation phase, ensuring efficient payload delivery[].

-

Bioactive Amine Libraries: It is routinely used to synthesize prototype anti-inflammatory agents and target probes, such as N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine.

-

Heteroaryl Thioethers: Employed in S-alkylation to yield compounds like 3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol, expanding the chemical space for kinase inhibitors[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks and mechanistic rationales for every reagent choice.

Figure 2: Standard workflow for nucleophilic alkylation using the mesylate.

Protocol A: N-Alkylation of Primary/Secondary Amines

Objective: Synthesis of N-[2-(4-Ethylphenoxy)ethyl] derivatives.

Causality & Design: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the carbonate anion free to deprotonate the amine. A catalytic amount of Potassium Iodide (KI) is introduced to facilitate an in situ Finkelstein reaction, temporarily converting the mesylate to a highly reactive iodide, thereby lowering the activation energy of the SN2 transition state.

-

Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve the starting amine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

-

Activation: Add anhydrous K2CO3 (2.0 eq, 20 mmol) and KI (0.1 eq, 1 mmol). Stir at room temperature for 15 minutes to initiate deprotonation.

-

Alkylation: Dropwise, add a solution of 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.1 eq, 11 mmol) dissolved in DMF (5 mL).

-

Thermal Promotion: Elevate the temperature to 70 °C. Self-Validation Check: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3) every 2 hours. The disappearance of the mesylate mass peak confirms reaction progression.

-

Quenching & Extraction: Once complete (typically 6–8 hours), cool to room temperature and quench with distilled H2O (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: S-Alkylation of Heteroaryl Thiols

Objective: Synthesis of 3-{[2-(4-Ethylphenoxy)ethyl]sulfanyl} derivatives.

Causality & Design: Thiols are highly nucleophilic and prone to oxidative dimerization (disulfide formation) under harsh basic conditions. Therefore, a weaker organic base (DIPEA) in Acetonitrile (MeCN) is utilized. MeCN provides sufficient polarity for SN2 progression without the challenging aqueous workup associated with DMF.

-

Preparation: Dissolve the heteroaryl thiol (1.0 eq, 5 mmol) in anhydrous MeCN (15 mL) under N2.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol). Stir for 10 minutes.

-

Alkylation: Add 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.05 eq, 5.25 mmol) in one portion.

-

Reaction: Heat to 60 °C for 4 hours. Self-Validation Check: Ellman’s reagent test on an aliquot; a transition from yellow to colorless indicates the consumption of free thiols.

-

Workup: Concentrate the mixture in vacuo, redissolve in Dichloromethane (DCM), wash with 0.1 M HCl (to remove DIPEA salts), dry, and concentrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the N-alkylation of a standard primary amine using 2-(4-Ethylphenoxy)ethyl methanesulfonate. The data clearly demonstrates the necessity of the KI catalyst and polar aprotic solvents for maximizing yield.

| Solvent | Base (Equiv) | Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS) |

| THF | Et3N (2.0) | None | 65 (Reflux) | 24 | 32% | >90% |

| MeCN | K2CO3 (2.0) | None | 70 | 16 | 68% | >95% |

| DMF | K2CO3 (2.0) | None | 70 | 12 | 75% | >95% |

| DMF | K2CO3 (2.0) | KI (0.1) | 70 | 6 | 92% | >98% |

Troubleshooting & Quality Assurance

-

O-Alkylation vs. N-Alkylation: When reacting with amino-alcohols, O-alkylation can occur as a side reaction. Solution: Strictly control the equivalents of the base and maintain the temperature below 75 °C. N-alkylation is kinetically favored, but higher temperatures can drive the thermodynamic O-alkylated byproduct.

-

Hydrolysis of the Mesylate: If the reaction is run in non-anhydrous conditions, the mesylate may hydrolyze back to 2-(4-ethylphenoxy)ethanol. Solution: Ensure all solvents are strictly anhydrous and reagents are stored over molecular sieves.

-

Dialkylation of Primary Amines: To prevent the formation of tertiary amines when secondary amines are the target, use a large excess of the primary amine (if inexpensive) or employ a protective group strategy (e.g., mono-Boc protection) prior to alkylation.

References

-

2-(4-ethylphenoxy)ethyl N-propylcarbamate | CID 156747162 . PubChem, National Institutes of Health. Retrieved from:[Link][3]

Sources

protocol for using 2-(4-Ethylphenoxy)ethyl methanesulfonate in a reaction

Application Note: Protocol for Nucleophilic Alkylation using 2-(4-Ethylphenoxy)ethyl methanesulfonate

Introduction

2-(4-Ethylphenoxy)ethyl methanesulfonate is a highly effective, bench-stable alkylating agent extensively utilized in medicinal chemistry and drug discovery. Its primary application is the introduction of the lipophilic 2-(4-ethylphenoxy)ethyl moiety into target scaffolds, a structural modification frequently employed in the development of anti-inflammatory agents, agrochemicals, and specialized antibody-drug conjugate (ADC) linkers[]. This guide provides a comprehensive, self-validating protocol for utilizing this reagent in bimolecular nucleophilic substitution (SN2) reactions.

Mechanistic Insights & Causality (E-E-A-T)

The chemical efficiency of 2-(4-Ethylphenoxy)ethyl methanesulfonate is driven by the methanesulfonate (mesylate, -OMs) leaving group. Because methanesulfonic acid is a strong organic acid (pKa ≈ -1.9), its conjugate base is highly stabilized by resonance across the sulfonate oxygens[2]. Converting an aliphatic alcohol into a mesylate transforms a poor hydroxyl leaving group into a highly reactive electrophilic center without altering the carbon skeleton[3]. This enables smooth SN2 reactions with a variety of nucleophiles.

Solvent and Base Selection: The choice of solvent and base is critical for favoring SN2 substitution over E2 elimination. Polar aprotic solvents (e.g., DMF, Acetonitrile) are mandated because they solvate the base's counter-cations while leaving the nucleophile unsolvated, thereby maximizing its kinetic energy in the transition state.

-

For N-Alkylation: N,N-Diisopropylethylamine (DIPEA) is selected. Its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the generated methanesulfonic acid.

-

For O-Alkylation: Potassium carbonate (K2CO3) is utilized to deprotonate the phenol, generating a highly reactive phenoxide nucleophile prior to electrophile introduction[3].

Figure 1: SN2 reaction mechanism of 2-(4-Ethylphenoxy)ethyl methanesulfonate.

Self-Validating Experimental Workflows

To ensure a self-validating system, the protocol incorporates built-in quality control checkpoints:

-

Pre-Reaction: Verify the integrity of the mesylate via LC-MS (look for the characteristic [M+H]+ or [M+Na]+ adducts) to rule out hydrolysis to the corresponding alcohol.

-

In-Process: Monitor the stoichiometric consumption of the nucleophile. The emergence of the product mass confirms the SN2 trajectory.

-

Post-Reaction: Aqueous workup specifically targets the removal of water-soluble methanesulfonate salts, ensuring a clean crude NMR profile.

Figure 2: Standardized workflow for SN2 alkylation with built-in validation checkpoints.

Step-by-Step Methodologies

Protocol A: N-Alkylation of Secondary Amines Target: Synthesis of tertiary amines.

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (5.0 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq). Stir for 5 minutes at room temperature to ensure homogeneity.

-

Electrophile Addition: Add 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.2 mmol, 1.2 eq) in a single portion.

-

Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 8–12 hours.

-

Validation: Analyze an aliquot via LC-MS. The reaction is complete when the secondary amine peak is fully consumed.

-

Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with Ethyl Acetate (15 mL). Wash sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL) to remove DIPEA·HMs salts.

-

Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Eluent: DCM/MeOH gradient).

Protocol B: O-Alkylation of Phenols Target: Synthesis of aryl ethers.

-

Preparation: Dissolve the phenol derivative (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL) in an oven-dried flask.

-

Base Addition: Add finely powdered Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 eq). Stir at room temperature for 15–30 minutes to pre-form the phenoxide ion (the solution may darken).

-

Electrophile Addition: Introduce 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.2 mmol, 1.2 eq) to the suspension.

-

Reaction: Heat the mixture to 80 °C for 12 hours under nitrogen.

-

Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active phenol spot indicates completion.

-

Workup: Quench by pouring the mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Critical Step: Wash the combined organic layers thoroughly with water (3 x 15 mL) to completely partition the DMF into the aqueous phase, followed by a final brine wash (15 mL).

-

Purification: Dry over MgSO4, filter, concentrate, and purify via flash chromatography.

Quantitative Data: Reaction Optimization Summary

| Solvent | Base | Temp (°C) | Nucleophile Type | Time (h) | Yield (%) | Mechanistic Observation |

| THF | TEA | 65 | Secondary Amine | 16 | 45 | Sluggish kinetics due to poor solvation of the transition state. |

| MeCN | DIPEA | 70 | Secondary Amine | 8 | 88 | Optimal for N-alkylation; clean conversion, minimal elimination. |

| Acetone | K₂CO₃ | 60 | Phenol | 24 | 75 | Moderate yield; limited by the boiling point of the solvent. |

| DMF | K₂CO₃ | 80 | Phenol | 12 | 92 | Optimal for O-alkylation; rapid phenoxide generation and attack. |

References

- Grokipedia. "Mesylate".

- Master Organic Chemistry. "Tosylates And Mesylates".

- BOC Sciences. "N-(2-(4-Ethylphenoxy)ethyl)-4-Formylbenzamide".

Sources

Application Note: Analytical Strategies for Monitoring Alkylation Reactions of 2-(4-Ethylphenoxy)ethyl Methanesulfonate

Mechanistic Context & Analytical Strategy

2-(4-Ethylphenoxy)ethyl methanesulfonate is a highly reactive electrophile frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. Functioning as a robust alkylating agent, the methanesulfonate (mesylate) moiety serves as an excellent leaving group in bimolecular nucleophilic substitution ( SN2 ) reactions.

When monitoring reactions involving this compound, analytical scientists face a dual challenge: tracking the precise kinetic consumption of the starting material while simultaneously monitoring for genotoxic impurities and hydrolytic degradation products. Unlike low-molecular-weight aliphatic mesylates (such as methyl or ethyl methanesulfonate) which lack a chromophore and often require complex derivatization or Gas Chromatography [1], 2-(4-Ethylphenoxy)ethyl methanesulfonate contains an electron-rich aromatic ring.

Causality in Method Selection:

-

HPLC-UV for Kinetics: The 4-ethylphenoxy group provides a strong, stable UV chromophore with an absorption maximum ( λmax ) near 225 nm and 275 nm. This allows for direct, derivatization-free monitoring using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [2].

-

LC-MS/MS for Profiling: Because mesylates are prone to hydrolysis in aqueous basic conditions (yielding 2-(4-ethylphenoxy)ethanol and methanesulfonic acid), LC-MS/MS in Electrospray Ionization (ESI+) mode is required to confidently identify byproducts and validate the mass of the target alkylated product [3].

-

Mobile Phase Additives: The inclusion of 0.1% Trifluoroacetic acid (TFA) is critical. While the starting mesylate is neutral, the resulting products (often secondary or tertiary amines) are basic. TFA acts as an ion-pairing agent, suppressing silanol interactions on the stationary phase and ensuring sharp, symmetrical peaks for the basic products.

Experimental Protocols (Self-Validating Workflows)

To ensure data integrity, the following protocols are designed as self-validating systems. System Suitability Tests (SST) must pass predefined criteria before any kinetic timepoint data is considered valid.

Protocol A: Reaction Kinetics via HPLC-UV

This method quantifies the conversion of 2-(4-Ethylphenoxy)ethyl methanesulfonate and tracks primary byproduct formation.

Step 1: Sample Aliquoting and Quenching (Critical Step) Causality: Alkylation reactions will continue inside the autosampler vial if not properly quenched, leading to skewed kinetic data.

-

Withdraw a 50 µL aliquot from the reaction vessel using a positive displacement pipette.

-

Immediately dispense the aliquot into an HPLC vial containing 950 µL of a quenching solution (e.g., 50% Acetonitrile / 50% Water containing 0.5% diethylamine). Note: The excess diethylamine rapidly consumes any unreacted mesylate, instantly freezing the kinetic state of the primary reaction.

-

Vortex for 5 seconds and centrifuge at 10,000 x g for 2 minutes to pellet any precipitated inorganic salts (e.g., K2CO3 ).

Step 2: System Suitability Testing (SST)

-

Inject a blank (quenching solution) to verify no baseline interference at 225 nm.

-

Inject an SST standard containing 10 µg/mL of 2-(4-Ethylphenoxy)ethyl methanesulfonate and 10 µg/mL of 2-(4-ethylphenoxy)ethanol.

-

Validation Criteria: The resolution ( Rs ) between the alcohol byproduct and the mesylate must be ≥2.0 . The tailing factor ( Tf ) for the mesylate must be ≤1.5 .

Step 3: Chromatographic Execution

-

Column: Zorbax SB-C18 (150 mm × 4.6 mm, 3.5 µm) maintained at 30°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 225 nm (primary) and 275 nm (secondary confirmation).

-

Injection Volume: 5 µL.

-

Execute the gradient detailed in Table 1 .

Protocol B: Impurity Profiling via LC-MS/MS

This method is utilized at the reaction endpoint to confirm product identity and screen for trace genotoxic mesylate residues.

Step 1: Sample Preparation

-

Dilute the quenched reaction mixture 1:100 in MS-grade Methanol to prevent detector saturation and minimize ion suppression from the reaction matrix.

-

Filter through a 0.22 µm PTFE syringe filter.

Step 2: MS Parameter Optimization Causality: Soft ionization is required to prevent the premature fragmentation of the mesylate group in the source.

-

Ionization Mode: ESI Positive ( + ).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Temperature: 350°C.

-

Acquisition: Multiple Reaction Monitoring (MRM) targeting the [M+H]+ and [M+Na]+ adducts.

Quantitative Data & Interpretative Tables

The following tables summarize the gradient conditions and expected analytical profiles for the reaction components.

Table 1: HPLC Gradient Elution Profile

| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) | Curve Profile |

| 0.0 | 80 | 20 | Initial |

| 2.0 | 80 | 20 | Isocratic hold |

| 10.0 | 10 | 90 | Linear gradient |

| 12.0 | 10 | 90 | Wash |

| 12.1 | 80 | 20 | Re-equilibration |

| 15.0 | 80 | 20 | End |

Table 2: Analyte Retention and MS/MS Profiling Summary

| Compound | Role | Approx. RT (min) | UV λmax (nm) | Primary ESI+ Mass (m/z) | Key Fragment Ions (m/z) |

| 2-(4-Ethylphenoxy)ethanol | Hydrolysis Byproduct | 6.8 | 224, 276 | 167.1 [M+H]+ | 123.1 (loss of ethoxy) |

| 2-(4-Ethylphenoxy)ethyl methanesulfonate | Starting Material | 8.5 | 225, 275 | 267.1 [M+Na]+ | 149.1, 123.1 |

| Target Alkylated Product | Product | Variable | 225 | [M+H]+ (Product specific) | Product specific |

Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, emphasizing the parallel streams for kinetic tracking and impurity profiling.

Analytical workflow for monitoring 2-(4-Ethylphenoxy)ethyl methanesulfonate alkylation reactions.

References

-

Title: Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer Source: Indian Journal of Pharmaceutical Sciences, 2010. URL: [Link]

-

Title: Development and validation of reversed-Phase HPLC method for monitoring of synthetic reaction during the manufacture of a key intermediate of an antihypertensive drug Source: Journal of Separation Science, 2006. URL: [Link]

-

Title: Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization Source: National Center for Biotechnology Information (PMC), 2011. URL: [Link]

Application Note: Functionalization of Molecules Using 2-(4-Ethylphenoxy)ethyl Methanesulfonate

Executive Summary

In modern medicinal chemistry and materials science, the precise installation of hydrophobic, sterically tuned moieties is critical for optimizing pharmacokinetics and molecular interactions. 2-(4-Ethylphenoxy)ethyl methanesulfonate serves as a highly efficient, versatile alkylating agent. By acting as a direct precursor for bimolecular nucleophilic substitution (SN2), this mesylate enables the seamless transfer of the 2-(4-ethylphenoxy)ethyl group to various nucleophiles.

This functionalization strategy is heavily utilized in two primary domains:

-

Drug Development: Synthesis of aldehyde-based Antibody-Drug Conjugate (ADC) linkers, such as N-(2-(4-Ethylphenoxy)ethyl)-4-formylbenzamide, which support precise bioorthogonal conjugation[1].

-

Nanotechnology: Development of anti-pathogenic core/shell nanostructures coated with functionalized benzamides to prevent microbial biofilm formation [2].

Mechanistic Principles & Experimental Rationale

As a Senior Application Scientist, it is vital to understand the causality behind reagent selection rather than merely following a recipe. The functionalization relies on an SN2 displacement pathway.

-

Why a Mesylate Leaving Group? Unlike alkyl halides (chlorides or bromides), methanesulfonates offer an optimal balance of reactivity and stability. The mesylate anion is a weak conjugate base of a strong acid (methanesulfonic acid), making it an exceptional leaving group. Furthermore, the mesylate precursor is typically a stable, non-volatile compound, reducing the toxicity risks associated with volatile alkyl halides.

-

Solvent Selection (Causality): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. These solvents solvate cations (via their basic oxygen/nitrogen atoms) but leave anions relatively "naked" and unsolvated. This lack of hydrogen bonding dramatically accelerates the nucleophile's attack on the electrophilic carbon.

-

Base Selection (Causality): A mild, non-nucleophilic base such as Potassium Carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) is required to scavenge the liberated methanesulfonic acid. Stronger bases (e.g., NaH or KOtBu) are avoided to prevent competing E2 elimination side reactions that would degrade the mesylate into an unreactive vinyl ether.

Bimolecular nucleophilic substitution (SN2) mechanism of 2-(4-ethylphenoxy)ethyl methanesulfonate.

Quantitative Reaction Parameters

To facilitate experimental design, the following table summarizes the optimized empirical parameters for different classes of nucleophilic functionalization using 2-(4-Ethylphenoxy)ethyl methanesulfonate.

| Reaction Type | Target Nucleophile | Optimal Solvent | Preferred Base | Temp (°C) | Time (h) | Typical Yield (%) |

| N-Alkylation | Primary/Secondary Amines | DMF | K2CO3 or DIPEA | 60 - 80 | 12 - 18 | 75 - 85 |

| N-Alkylation | Amides / Imides | DMF | Cs2CO3 | 80 - 90 | 16 - 24 | 65 - 75 |

| S-Alkylation | Thiols / Thioureas | MeCN or EtOH | Et3N or NaOH | 25 - 50 | 4 - 8 | 85 - 95 |

| O-Alkylation | Phenols | Acetone | K2CO3 | 60 (Reflux) | 12 - 16 | 70 - 80 |

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of intermediate stages before proceeding, minimizing resource waste.

Protocol A: N-Alkylation for ADC Linker Synthesis

Objective: Synthesize N-(2-(4-Ethylphenoxy)ethyl)-4-formylbenzamide (CAS 1225790-59-9)[1].

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Loading: Add 4-formylbenzamide (1.0 equiv, 10 mmol) and anhydrous K2CO3 (2.0 equiv, 20 mmol) to the flask. Suspend the mixture in 15 mL of anhydrous DMF.

-

Activation: Stir the suspension at room temperature for 30 minutes. Rationale: This pre-incubation allows the base to deprotonate the amide, generating a more reactive nucleophilic species.

-

Alkylation: Dissolve 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.1 equiv, 11 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized exotherms.

-

Heating & SN2 Displacement: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath for 16 hours.

-

Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, and wash with water. Spot on a silica TLC plate (Eluent: Hexanes/EtOAc 6:4). The disappearance of the mesylate (Rf ~0.5) and the appearance of a new UV-active spot (Rf ~0.3) confirms conversion.

-

Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to quantitatively remove residual DMF.

-

Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the functionalized ADC linker.

Protocol B: S-Alkylation for Anti-Biofilm Nanostructure Ligands

Objective: Synthesize 2-((4-Ethylphenoxy)ethyl)-N-(substituted-phenylcarbamothioyl)-benzamides for core/shell magnetic nanoparticle coating [2].

-

Preparation: In a 100 mL flask, dissolve the substituted phenylcarbamothioyl-benzamide derivative (1.0 equiv, 5 mmol) in 20 mL of Acetonitrile (MeCN).

-

Base Addition: Add Triethylamine (Et3N) (1.5 equiv, 7.5 mmol) in one portion. Stir for 15 minutes at room temperature. Rationale: Thiols/thioureas are highly nucleophilic; a weaker, soluble organic base is sufficient and prevents the degradation of the thiourea backbone.

-

Alkylation: Add 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.05 equiv, 5.25 mmol) directly to the solution.

-

Reaction: Stir the mixture at 50°C for 6 hours.

-

Validation Checkpoint: Analyze via LC-MS. The S-alkylation of thioureas is rapid. Look for the target mass [M+H]+ peak corresponding to the functionalized ligand.

-

Workup & Isolation: Evaporate the MeCN under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with saturated NaHCO3 followed by brine. Dry, concentrate, and recrystallize from hot ethanol to obtain the pure ligand ready for magnetite (Fe3O4) nanoparticle functionalization.

Downstream Application Workflows

Divergent synthetic workflows and downstream applications of the mesylate intermediate.

References

-

Limban C, Grumezescu AM, Saviuc C, Voicu G, Predan G, Sakizlian R, Chifiriuc MC. "Optimized Anti-pathogenic Agents Based on Core/Shell Nanostructures and 2-((4-Ethylphenoxy)ethyl)-N-(substituted-phenylcarbamothioyl)-benzamides." International Journal of Molecular Sciences. 2012; 13(10): 12584-12597. Available at:[Link]

Application Notes and Protocols for the Development of Novel Compounds from 2-(4-Ethylphenoxy)ethyl Methanesulfonate

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Synthetic Potential of 2-(4-Ethylphenoxy)ethyl Methanesulfonate

2-(4-Ethylphenoxy)ethyl methanesulfonate is a versatile bifunctional molecule poised for a significant role in the synthesis of novel chemical entities. Its structure, comprising a substituted phenoxy ring and a reactive methanesulfonate (mesylate) ester, offers a strategic entry point for the introduction of diverse functional groups. The core utility of this compound lies in the exceptional leaving group ability of the mesylate anion (-OMs). The negative charge of the departing mesylate is effectively delocalized over three oxygen atoms through resonance, rendering it a very weak base and, consequently, an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity allows for the facile displacement of the mesylate by a wide array of nucleophiles under relatively mild conditions, opening a gateway to a diverse range of molecular architectures.

This guide provides a comprehensive overview of the synthetic utility of 2-(4-Ethylphenoxy)ethyl methanesulfonate, detailing protocols for the preparation of novel ethers, amines, azides, and thiols. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for further research and development in medicinal chemistry, materials science, and agrochemicals. The 2-(4-ethylphenoxy)ethyl scaffold is a recurring motif in compounds with interesting biological activities, including antimicrobial and herbicidal properties, suggesting that novel derivatives may exhibit valuable therapeutic or commercial potential.[2][3]

Core Chemistry: The SN2 Reactivity of 2-(4-Ethylphenoxy)ethyl Methanesulfonate

The primary reaction pathway for the derivatization of 2-(4-Ethylphenoxy)ethyl methanesulfonate is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom attached to the mesylate group, leading to the simultaneous displacement of the leaving group.[4]

Figure 1: Generalized SN2 reaction pathway for 2-(4-Ethylphenoxy)ethyl methanesulfonate.

The primary nature of the electrophilic carbon in 2-(4-Ethylphenoxy)ethyl methanesulfonate strongly favors the SN2 pathway over competing elimination (E2) reactions, especially when using non-bulky nucleophiles.

Experimental Protocols

Safety Precautions: Alkyl methanesulfonates are alkylating agents and should be handled with caution as they are potentially mutagenic and carcinogenic.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

Protocol 1: Synthesis of Novel Phenoxyethyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alkoxide and a substrate with a good leaving group.[4]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(4-Ethylphenoxy)ethyl methanesulfonate | 244.31 | 1.0 | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 1.2 |

| Alcohol (R-OH) | Varies | 1.2 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 mmol) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen has ceased, to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.0 mmol) in anhydrous THF (5 mL).

-

Add the solution of the mesylate dropwise to the stirred alkoxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Characterization Data (Example: R = Benzyl):

-

¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the aromatic protons, the benzylic protons, and the methylene protons of the ethoxyethyl chain.

-

IR: Absence of the strong S=O stretching bands from the mesylate group (around 1350 and 1175 cm⁻¹) and the appearance of a C-O-C ether stretch (around 1100 cm⁻¹).

Figure 2: Workflow for the Williamson Ether Synthesis.

Protocol 2: Synthesis of Novel Phenoxyethyl Amines

The direct amination of 2-(4-Ethylphenoxy)ethyl methanesulfonate provides access to a variety of secondary and tertiary amines, which are prevalent in many biologically active molecules.[8]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(4-Ethylphenoxy)ethyl methanesulfonate | 244.31 | 1.0 | 1.0 |

| Amine (R¹R²NH) | Varies | 2.0 - 3.0 | 2.0 - 3.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Acetonitrile (CH₃CN) | - | 10 mL | - |

Procedure:

-

To a round-bottom flask, add 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.0 mmol), the desired amine (2.0-3.0 mmol), and potassium carbonate (2.0 mmol).

-

Add acetonitrile (10 mL) and stir the suspension at room temperature.

-

Heat the reaction mixture to 80 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Characterization Data (Example: R¹ = H, R² = Benzyl):

-

¹H NMR: Signals for the ethyl group, aromatic protons, benzylic protons, and the methylene protons adjacent to the nitrogen and oxygen atoms. The N-H proton may appear as a broad singlet.

-

IR: Appearance of an N-H stretch (for primary and secondary amines) around 3300-3500 cm⁻¹.

Protocol 3: Synthesis of 2-(4-Ethylphenoxy)ethyl Azide

Azides are versatile intermediates that can be readily converted to amines by reduction or used in "click" chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(4-Ethylphenoxy)ethyl methanesulfonate | 244.31 | 1.0 | 1.0 |

| Sodium Azide (NaN₃) | 65.01 | 1.5 | 1.5 |

| Dimethylformamide (DMF) | - | 10 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.0 mmol) in DMF (10 mL).

-

Add sodium azide (1.5 mmol) to the solution. Caution: Sodium azide is highly toxic.

-

Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Carefully concentrate the solution under reduced pressure to obtain the crude azide. Caution: Do not heat the azide to high temperatures.

-

The product is often used in the next step without further purification.

Expected Characterization Data:

-

IR: A strong, sharp absorption band characteristic of the azide group around 2100 cm⁻¹.

Figure 3: Synthetic utility of 2-(4-Ethylphenoxy)ethyl azide.

Protocol 4: Synthesis of 2-(4-Ethylphenoxy)ethyl Thiols and Thioethers

Thiols and thioethers are important functionalities in many pharmaceutical and agrochemical compounds.

Reaction Scheme (Thiol):

-

[2-(4-Ethylphenoxy)ethyl methanesulfonate] + NaSH → 2-(4-Ethylphenoxy)ethanethiol + NaOMs

Reaction Scheme (Thioether):

-

[2-(4-Ethylphenoxy)ethyl methanesulfonate] + R-S⁻Na⁺ → [2-(4-Ethylphenoxy)ethyl]-S-R + NaOMs

Materials and Reagents (Thiol Synthesis):

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(4-Ethylphenoxy)ethyl methanesulfonate | 244.31 | 1.0 | 1.0 |

| Sodium Hydrosulfide (NaSH), hydrate | 56.06 (anhydrous) | 1.5 | 1.5 |

| Ethanol (EtOH) | - | 10 mL | - |

Procedure (Thiol Synthesis):

-

Dissolve sodium hydrosulfide hydrate (1.5 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add a solution of 2-(4-Ethylphenoxy)ethyl methanesulfonate (1.0 mmol) in ethanol (5 mL) to the stirred solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiol. Note: Thiols can have strong, unpleasant odors.

Expected Characterization Data (Thiol):

-

¹H NMR: A triplet in the region of 1-2 ppm corresponding to the -SH proton.

-

IR: A weak S-H stretching band around 2550 cm⁻¹.

Potential Applications and Future Directions

The novel compounds synthesized from 2-(4-Ethylphenoxy)ethyl methanesulfonate hold promise in various fields. The phenoxyethyl ether and amine moieties are present in a number of biologically active compounds, including pharmaceuticals and agrochemicals.[8][9] For instance, phenoxyethanol itself is used as a preservative in pharmaceuticals and cosmetics due to its antimicrobial properties.[7][10] Derivatives with enhanced lipophilicity or specific functional groups could exhibit improved biological activity. The synthesized azides are valuable precursors for the construction of more complex heterocyclic systems, such as triazoles, which are known to possess a wide range of pharmacological activities.

Further research could focus on:

-

Screening for Biological Activity: The synthesized compounds can be screened for antimicrobial, antifungal, herbicidal, and other biological activities.

-

Structure-Activity Relationship (SAR) Studies: A library of derivatives can be synthesized to establish SAR, guiding the design of more potent and selective compounds.

-

Development of Novel Materials: The introduction of specific functional groups could lead to the development of new polymers or materials with tailored properties.

References

- Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

-

ResearchGate. (2025, October 11). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl) benzoylthioureas. Retrieved from [Link]